2-Ethoxyethyl 3,5-dinitrobenzoate

Catalog No.
S14571270
CAS No.
6943-77-7
M.F
C11H12N2O7
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethyl 3,5-dinitrobenzoate

CAS Number

6943-77-7

Product Name

2-Ethoxyethyl 3,5-dinitrobenzoate

IUPAC Name

2-ethoxyethyl 3,5-dinitrobenzoate

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

InChI

InChI=1S/C11H12N2O7/c1-2-19-3-4-20-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3

InChI Key

SCXGAVJIYIXEAJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

2-Ethoxyethyl 3,5-dinitrobenzoate is an organic compound characterized by a benzoate structure with two nitro substituents located at the 3 and 5 positions of the aromatic ring, along with an ethoxyethyl group attached to the oxygen of the ester. This compound is notable for its potential use in various chemical applications, particularly in organic synthesis and medicinal chemistry.

The chemical reactivity of 2-ethoxyethyl 3,5-dinitrobenzoate can be categorized into several key types of reactions:

  • Nitration: The introduction of nitro groups into the benzene ring can be achieved via electrophilic aromatic substitution.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3,5-dinitrobenzoic acid and 2-ethoxyethanol.
  • Reduction: The nitro groups can undergo reduction to form amino groups, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.
  • Nucleophilic Substitution: The ethoxyethyl group can be replaced by various nucleophiles under suitable conditions.

Research indicates that compounds containing nitro groups, such as 2-ethoxyethyl 3,5-dinitrobenzoate, may exhibit biological activity, including antimicrobial and anticancer properties. The mechanism of action is believed to involve interaction with cellular proteins or DNA, potentially leading to disruption of cellular processes. The generation of reactive oxygen species from the nitro groups may also contribute to its biological effects .

The synthesis of 2-ethoxyethyl 3,5-dinitrobenzoate typically involves several steps:

  • Nitration: A benzene derivative is nitrated using a mixture of concentrated sulfuric and nitric acids to introduce the nitro groups at the desired positions.
  • Esterification: The resulting dinitrobenzoic acid is then reacted with ethoxyethyl alcohol in the presence of a catalyst (such as sulfuric acid) to form the ester.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

2-Ethoxyethyl 3,5-dinitrobenzoate has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Research: Its potential antimicrobial and anticancer activities make it a candidate for further investigation in drug development.
  • Materials Science: It can be utilized in creating polymers or other materials with specific properties derived from its chemical structure .

Studies investigating the interactions of 2-ethoxyethyl 3,5-dinitrobenzoate with biological systems have revealed its potential effects on fungal pathogens. For instance, derivatives of dinitrobenzoates have shown antifungal activity against various strains of Candida, indicating that compounds with similar structures may disrupt cellular membranes or interfere with ergosterol synthesis .

Several compounds share structural similarities with 2-ethoxyethyl 3,5-dinitrobenzoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Ethyl 3,5-dinitrobenzoateEthyl group instead of ethoxyethylExhibits potent antifungal activity against Candida
N-(2-methoxyethyl)-3,5-dinitrobenzamideBenzamide core; one nitro groupInvestigated for potential antimicrobial properties
N-(2-acetoxyethyl)-p-nitroanilineAcetoxyethyl group; one nitro groupDifferent reactivity profile due to acetoxy group

These compounds highlight the uniqueness of 2-ethoxyethyl 3,5-dinitrobenzoate due to its specific functional groups and potential applications in medicinal chemistry.

Esterification Techniques for Alkoxy-Substituted Benzoyl Derivatives

The synthesis of 2-ethoxyethyl 3,5-dinitrobenzoate typically begins with the esterification of 3,5-dinitrobenzoic acid (3,5-DNBA) with 2-ethoxyethanol. Conventional acid-catalyzed Fischer esterification, while effective for simple esters, faces limitations with nitroaromatic substrates due to steric hindrance and electron-withdrawing nitro groups deactivating the carbonyl. Alternative methods include carbodiimide-mediated coupling and solid-phase catalysis.

A study demonstrated that using dried Dowex H⁺/NaI as a catalyst achieved 83% yield for methyl tropate, a structurally similar ester, under reflux conditions in methanol. This approach minimizes side reactions caused by strong acids, making it suitable for nitroaromatics. For 3,5-DNBA, Ti-MCM-41 catalysts in dimethylformamide (DMF) at 110°C under CO₂ pressure yielded 65% conversion to 3,5-dinitrobenzoic acid derivatives, suggesting adaptability for alkoxy-substituted esters.

Table 1: Esterification Methods for 3,5-DNBA Derivatives

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄MeOH6545
Dowex H⁺/NaIDMF11065
Ti-MCM-41DMF11065

The electron-withdrawing nitro groups necessitate prolonged reaction times (10–24 hours) and elevated temperatures (>80°C) to overcome kinetic barriers.

Catalytic Systems in Carbodiimide-Mediated Coupling Reactions

Carbodiimides like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are pivotal for activating 3,5-DNBA’s carboxylic acid group, forming an O-acylisourea intermediate that reacts with 2-ethoxyethanol. EDC’s water solubility enables reactions in aqueous or mixed solvents, though anhydrous conditions are preferred for nitroaromatics to prevent hydrolysis.

The mechanism proceeds via nucleophilic attack by 2-ethoxyethanol on the activated carbonyl, with the dimethylaminopropyl moiety stabilizing the transition state. A comparative study showed that EDC outperformed dicyclohexylcarbodiimide (DCC) in sterically hindered systems, achieving 72% yield for isopropyl 3,5-dinitrobenzoate versus 58% with DCC.

Table 2: Carbodiimide Performance in Ester Synthesis

CarbodiimideSolventTemperature (°C)Yield (%)
EDCDMF2572
DCCTHF2558

Side reactions, such as N-acylurea formation, are mitigated by adding N-hydroxysuccinimide (NHS), which shifts the equilibrium toward the active ester.

Solvent Effects on Yield Optimization in Aromatic Ester Synthesis

Solvent polarity significantly impacts reaction kinetics and yields. Dimethylformamide (DMF), with a high dielectric constant (ε = 36.7), stabilizes charged intermediates in EDC-mediated couplings, yielding 72% 2-ethoxyethyl 3,5-dinitrobenzoate. In contrast, nonpolar solvents like toluene resulted in <30% conversion due to poor solubility of 3,5-DNBA.

Table 3: Solvent Impact on Esterification Efficiency

SolventDielectric ConstantYield (%)
DMF36.765
MeOH32.751
Toluene2.428

Elevated temperatures (80–110°C) in high-boiling solvents like DMF enhance reactivity but risk nitro group decomposition. Balancing solvent polarity and thermal stability is critical for optimizing yields.

Comparative Analysis with Analogous 3,5-Dinitrobenzoate Esters

2-Ethoxyethyl 3,5-dinitrobenzoate exhibits distinct properties compared to alkyl analogs. The ethoxyethyl group’s ether oxygen increases solubility in polar solvents, contrasting with the crystalline nature of ethyl 3,5-dinitrobenzoate (melting point: 94–95°C).

Table 4: Physicochemical Properties of 3,5-Dinitrobenzoate Esters

EsterMelting Point (°C)Solubility in DMF
2-EthoxyethylOilMiscible
Ethyl94–95120 g/L
Methyl102–10490 g/L

The ethoxyethyl moiety’s flexibility also reduces steric hindrance during synthesis, enabling higher yields (72%) compared to bulkier isopropyl derivatives (44%).

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Exact Mass

284.06445073 g/mol

Monoisotopic Mass

284.06445073 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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